molecular formula C20H18BrFN2OS B3704324 [5-bromo-1-(2-fluorobenzyl)-1H-indol-3-yl](morpholin-4-yl)methanethione

[5-bromo-1-(2-fluorobenzyl)-1H-indol-3-yl](morpholin-4-yl)methanethione

Cat. No.: B3704324
M. Wt: 433.3 g/mol
InChI Key: MJPJQJCCDDSBCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a thioamide derivative featuring a brominated indole core substituted at the N1 position with a 2-fluorobenzyl group and at the C3 position with a morpholine-linked methanethione moiety. Its structure combines halogenated aromaticity (5-bromoindole, 2-fluorobenzyl) with a sulfur-containing functional group, which may confer unique electronic and steric properties. Such structural motifs are common in medicinal chemistry, particularly in kinase inhibitors and antiparasitic agents .

Properties

IUPAC Name

[5-bromo-1-[(2-fluorophenyl)methyl]indol-3-yl]-morpholin-4-ylmethanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrFN2OS/c21-15-5-6-19-16(11-15)17(20(26)23-7-9-25-10-8-23)13-24(19)12-14-3-1-2-4-18(14)22/h1-6,11,13H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJPJQJCCDDSBCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=S)C2=CN(C3=C2C=C(C=C3)Br)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1-(2-fluorobenzyl)-1H-indol-3-ylmethanethione typically involves multi-step organic reactions. One common synthetic route includes:

    Bromination: The starting material, 1H-indole, undergoes bromination at the 5th position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform.

    Fluorobenzylation: The brominated indole is then subjected to a nucleophilic substitution reaction with 2-fluorobenzyl chloride in the presence of a base such as potassium carbonate (K2CO3) to introduce the fluorobenzyl group.

    Morpholinylation: The resulting compound is further reacted with morpholine in the presence of a catalyst like palladium on carbon (Pd/C) under hydrogenation conditions to attach the morpholin-4-yl group.

    Methanethione Formation: Finally, the compound is treated with carbon disulfide (CS2) and a base like sodium hydride (NaH) to form the methanethione moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanethione moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bromine atom or the methanethione group, resulting in debromination or the formation of thiols.

    Substitution: The bromine atom at the 5th position can be substituted with various nucleophiles, such as amines or thiols, to create a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines (e.g., aniline) or thiols (e.g., thiophenol) in the presence of a base like triethylamine (TEA) are typical.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and debrominated compounds.

    Substitution: Various substituted indole derivatives.

Scientific Research Applications

Structural Features

FeatureDescription
Indole CoreProvides a planar structure conducive to π-π stacking interactions.
Morpholine RingEnhances solubility and potential interaction with biological targets.
Halogen SubstituentsInfluence electronic properties and reactivity.

Medicinal Chemistry

  • Anticancer Activity : The indole moiety is well-known for its anticancer properties. Compounds similar to 5-bromo-1-(2-fluorobenzyl)-1H-indol-3-yl](morpholin-4-yl)methanethione have been studied for their ability to inhibit cancer cell proliferation. In vitro studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines due to its structural similarity to known anticancer agents.
  • Neuropharmacology : The morpholine ring is associated with neuroactive properties. Research indicates that derivatives of morpholine can interact with neurotransmitter systems, potentially leading to applications in treating neurological disorders. Predictive models like PASS (Prediction of Activity Spectra for Substances) suggest that this compound may show promise in neuropharmacological applications.
  • Kinase Inhibition : The unique structure allows for the exploration of 5-bromo-1-(2-fluorobenzyl)-1H-indol-3-yl](morpholin-4-yl)methanethione as a kinase inhibitor, which is crucial in cancer therapy. Indole-based compounds are known to inhibit various kinases, making this compound a candidate for further investigation.

Materials Science

The compound's unique properties may also lend themselves to applications in materials science, particularly in the development of organic semiconductors or sensors due to its electronic characteristics imparted by the halogen substituents and the conjugated system formed by the indole structure.

Synthesis and Characterization

The synthesis of 5-bromo-1-(2-fluorobenzyl)-1H-indol-3-yl](morpholin-4-yl)methanethione typically involves multi-step organic synthesis techniques that require careful control of reaction conditions to achieve high yields and purity. Characterization methods such as NMR (Nuclear Magnetic Resonance) spectroscopy and X-ray crystallography are essential for confirming the structure and understanding the compound's properties.

Case Study 1: Anticancer Properties

A study conducted on similar indole derivatives demonstrated significant inhibition of cancer cell growth in vitro. The results indicated that modifications at the indole core could enhance cytotoxicity against specific cancer types, suggesting that 5-bromo-1-(2-fluorobenzyl)-1H-indol-3-yl](morpholin-4-yl)methanethione could be further evaluated for its anticancer potential.

Case Study 2: Neuroactive Compounds

Research into morpholine derivatives has shown promising results in modulating neurotransmitter activity, which could lead to novel treatments for neurodegenerative diseases. The specific interactions of compounds with serotonin receptors were highlighted, indicating potential therapeutic pathways for 5-bromo-1-(2-fluorobenzyl)-1H-indol-3-yl](morpholin-4-yl)methanethione .

Mechanism of Action

The mechanism of action of 5-bromo-1-(2-fluorobenzyl)-1H-indol-3-ylmethanethione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, such as those involved in cell signaling, apoptosis, and inflammation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Physical and Chemical Properties

Compound Melting Point (°C) Purity (%) Key Functional Groups
Target Compound Not Reported Thioamide, Br, F
Compound 3c () 112–113 56.6 Oxoacetate, Morpholinopropyl
[4-(Dimethylamino)phenyl] Derivative () Not Reported Thioamide, Dimethylamino
Compound 11 () Not Reported 99.2 Maleimide, Methoxyethyl

Pharmacological and Toxicological Insights

  • Trypanocidal Activity: ’s thioamides showed weak activity, suggesting that bromoindole and fluorobenzyl substitutions in the target compound might improve binding to parasitic targets (e.g., via halogen bonding).
  • Cytotoxicity: The fluorobenzyl group could mitigate toxicity compared to dimethylamino substituents, as electron-withdrawing groups often reduce nonspecific interactions .
  • Therapeutic Potential: Structural similarities to GSK-3 inhibitors () and TLR antagonists () suggest possible applications in neurodegenerative diseases or autoimmune disorders, though direct data are lacking.

Biological Activity

The compound 5-bromo-1-(2-fluorobenzyl)-1H-indol-3-yl](morpholin-4-yl)methanethione is a synthetic organic molecule that exhibits a complex structure combining indole and morpholine functionalities. This unique arrangement suggests potential pharmacological applications, particularly in the fields of oncology and neurology.

Chemical Structure and Properties

The molecular formula for this compound is C16H17BrFN2SC_{16}H_{17}BrFN_2S, with a molecular weight of approximately 367.29 g/mol. Its structure includes:

  • Indole core : Known for various biological activities, including anticancer properties.
  • Morpholine ring : Associated with diverse interactions in medicinal chemistry.
  • Bromine and fluorine substituents : These halogens can enhance the compound's reactivity and biological activity.

Synthesis

The synthesis typically involves multi-step organic reactions, requiring precise control over reaction conditions to achieve high yields and purity. The methods include:

  • Formation of the indole core.
  • Introduction of the bromine and fluorine substituents.
  • Addition of the morpholine moiety.

Anticancer Properties

Research indicates that compounds with structural similarities to 5-bromo-1-(2-fluorobenzyl)-1H-indol-3-yl](morpholin-4-yl)methanethione exhibit significant anticancer activity. For instance, indole derivatives have been shown to inhibit cell proliferation in various cancer cell lines, including leukemia and breast cancer cells .

Neuroactive Effects

The presence of the morpholine ring suggests potential neuroactive properties. Morpholine derivatives are known to interact with neurotransmitter systems, potentially influencing cognitive functions and mood disorders.

Antimicrobial Activity

Similar compounds have demonstrated antimicrobial effects, suggesting that this compound may also possess such properties. Indole-based structures often exhibit activity against a range of bacterial strains, making them candidates for antibiotic development .

Case Studies

Several studies have evaluated the biological activity of structurally related compounds:

  • Indole Derivatives in Cancer Therapy : A study on indole-based kinase inhibitors showed promising results in inhibiting tumor growth in vivo, suggesting that similar mechanisms may apply to our compound .
  • Neuropharmacological Studies : Research on morpholine derivatives indicated their efficacy in modulating neurotransmitter release, which could be extrapolated to predict similar effects for our compound .

Predictive Models

Using predictive models like PASS (Prediction of Activity Spectra for Substances), researchers can estimate the biological activity spectrum based on structural features. Preliminary predictions suggest that this compound may exhibit:

  • Anticancer activity.
  • Neuroactive properties.
  • Antimicrobial effects.

Comparative Analysis

To further understand the potential of 5-bromo-1-(2-fluorobenzyl)-1H-indol-3-yl](morpholin-4-yl)methanethione , a comparison with related compounds is essential:

Compound NameStructural FeaturesNotable Activities
5-BromoindoleIndole core with bromineAnticancer properties
2-FluorobenzylamineBenzene ring with fluorineNeuroactive properties
Morpholine derivativesMorpholine ring structuresAntimicrobial and analgesic effects
Indole-based kinase inhibitorsIndole core with various substituentsKinase inhibition

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[5-bromo-1-(2-fluorobenzyl)-1H-indol-3-yl](morpholin-4-yl)methanethione
Reactant of Route 2
[5-bromo-1-(2-fluorobenzyl)-1H-indol-3-yl](morpholin-4-yl)methanethione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.